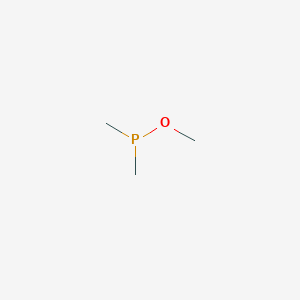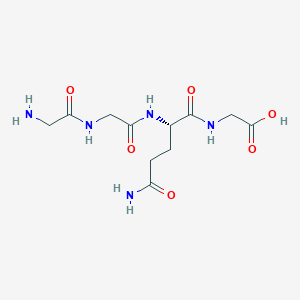
(5-Norbornen-2-ylmethylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Norbornen-2-ylmethylene)malononitrile is an organic compound with the molecular formula C11H10N2 It is characterized by its unique structure, which includes a norbornene ring and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Norbornen-2-ylmethylene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of an aldehyde with malononitrile in the presence of a base. For example, the reaction between benzaldehyde and malononitrile in the presence of a catalyst such as Ti-Al-Mg hydrotalcite can yield benzylidenemalononitrile . The reaction typically occurs under mild conditions, such as at 60°C, and can achieve high selectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts like hydrotalcites can make the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
(5-Norbornen-2-ylmethylene)malononitrile undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This is the primary method for synthesizing the compound.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The nitrile groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases like piperidine, catalysts like Ti-Al-Mg hydrotalcite, and solvents such as ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation typically yields benzylidenemalononitrile .
Scientific Research Applications
(5-Norbornen-2-ylmethylene)malononitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Norbornen-2-ylmethylene)malononitrile involves its reactivity with various chemical species. The nitrile groups can participate in nucleophilic addition reactions, while the norbornene ring can undergo various transformations. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: Similar in structure but lacks the norbornene ring.
Malononitrile: A simpler compound with two nitrile groups but no additional ring structures.
Properties
CAS No. |
22629-10-3 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)propanedinitrile |
InChI |
InChI=1S/C11H10N2/c12-6-9(7-13)5-11-4-8-1-2-10(11)3-8/h1-2,5,8,10-11H,3-4H2 |
InChI Key |
BNNHCZXJHVKAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



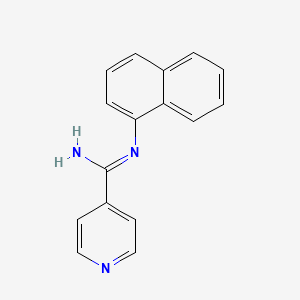
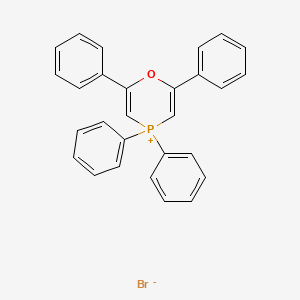
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
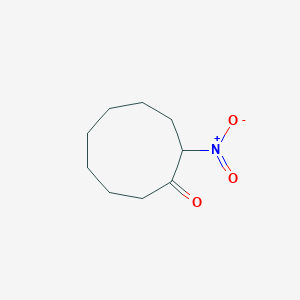

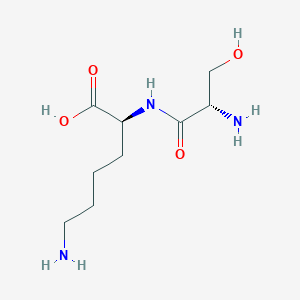
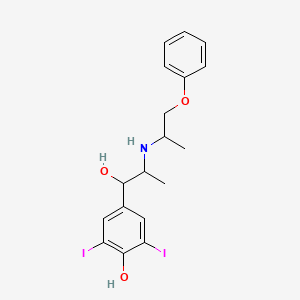
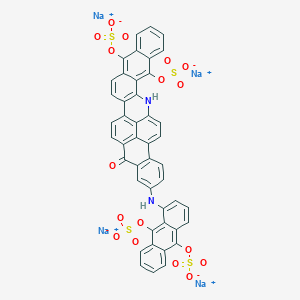
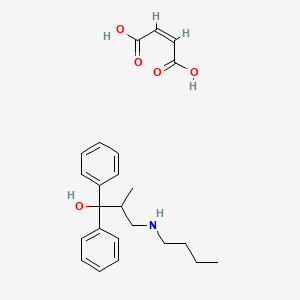
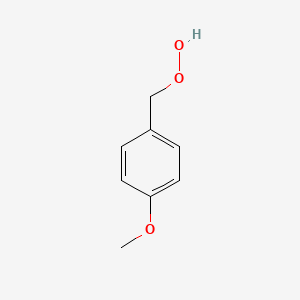
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
